molecular formula C20H27N3O3S B11213997 N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11213997
M. Wt: 389.5 g/mol
InChI Key: OFWRRTPERRGYCT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C20H27N3O3S. It has an average mass of 389.512 Da and a monoisotopic mass of 389.177307 Da . This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclopentyl group, and an ethoxypropyl side chain.

Preparation Methods

The synthesis of N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps. The general synthetic route includes the formation of the quinazolinone core, followed by the introduction of the ethoxypropyl side chain and the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it could be investigated for its therapeutic potential in treating various diseases. Industrial applications may include its use as an intermediate in the production of pharmaceuticals or other fine chemicals .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may play a crucial role in binding to these targets, while the ethoxypropyl side chain and cyclopentyl group may influence the compound’s overall activity and selectivity. The exact pathways involved in its mechanism of action are subject to ongoing research .

Comparison with Similar Compounds

N-cyclopentyl-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as N-cyclopentyl-2-(4-propylphenoxy)acetamide and N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide . These compounds share structural similarities but differ in their specific substituents and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H27N3O3S/c1-2-26-13-7-12-23-19(25)16-10-5-6-11-17(16)22-20(23)27-14-18(24)21-15-8-3-4-9-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3,(H,21,24)

InChI Key

OFWRRTPERRGYCT-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3CCCC3

Origin of Product

United States

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